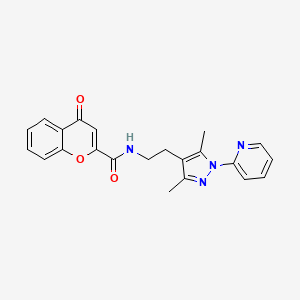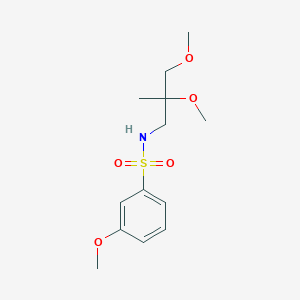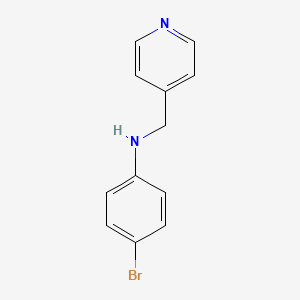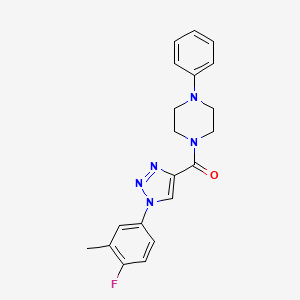![molecular formula C16H11N3OS B2438473 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 852691-84-0](/img/structure/B2438473.png)
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” is not explicitly mentioned in the available literature .
Chemical Reactions Analysis
The specific chemical reactions involving “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .
Wissenschaftliche Forschungsanwendungen
- Imidazoquinazolines exhibit promising anticancer activity. Researchers have explored their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .
- Imidazoquinazolines possess anti-inflammatory properties. They modulate immune responses by activating Toll-like receptors (TLRs) and stimulating cytokine production .
- Imidazoquinazolines have antiviral potential. Compounds like resiquimod (R848) activate TLR7 and TLR8, leading to antiviral immune responses .
- Imidazoquinazolines serve as adjuvants in cancer immunotherapy. They enhance antigen presentation and promote immune activation .
- Some imidazoquinazolines exhibit antibacterial activity. Researchers have investigated their potential against Gram-positive and Gram-negative bacteria .
- Imidazoquinazolines have been studied as antifungal agents. They show activity against pathogenic fungi, including Candida species .
- Imidazoquinazolines may have neuroprotective properties. Researchers have explored their potential in neurodegenerative diseases .
- Imidazoquinazolines have been investigated for PDT. Their photosensitizing properties make them useful in cancer treatment .
Anticancer Properties
Anti-Inflammatory Agents
Antiviral Activity
Immunotherapy Adjuvants
Antibacterial Agents
Antifungal Properties
Neuroprotective Effects
Photodynamic Therapy (PDT)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves the condensation of 2-phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one with sulfur in the presence of a suitable catalyst.", "Starting Materials": [ "2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Sulfur", "Catalyst" ], "Reaction": [ "Add sulfur and catalyst to a reaction flask containing 2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] } | |
CAS-Nummer |
852691-84-0 |
Produktname |
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Molekularformel |
C16H11N3OS |
Molekulargewicht |
293.34 |
IUPAC-Name |
2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H |
InChI-Schlüssel |
YOSDDSNXVDSTLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)




![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)